molecular formula C7H9FN2 B1592309 (4-Fluoro-2-methylphenyl)hydrazine CAS No. 356534-04-8

(4-Fluoro-2-methylphenyl)hydrazine

Cat. No.: B1592309
CAS No.: 356534-04-8
M. Wt: 140.16 g/mol
InChI Key: XFIRHGKZHMDXKJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a fluorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-methylphenyl)hydrazine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug development.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (4-Fluoro-2-methylphenyl)amine
  • (4-Fluoro-2-methylbenzaldehyde)
  • (4-Fluoro-2-methylphenol)

Comparison: (4-Fluoro-2-methylphenyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in the synthesis of azo compounds and as an intermediate in various organic reactions.

Biological Activity

(4-Fluoro-2-methylphenyl)hydrazine is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Chemical Formula : C7H9FN2
  • Molecular Weight : 176.62 g/mol
  • Structure : Characterized by a hydrazine functional group (-N-NH) attached to a substituted phenyl ring with a fluorine atom at the para position and a methyl group at the ortho position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its derivatives have been evaluated for their ability to modulate receptor activity and inhibit specific enzymes involved in disease processes.

The compound's mechanism of action involves interactions with various biological targets through its hydrazine moiety. This interaction can lead to the formation of hydrazones, which are key intermediates in numerous biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Case Studies and Applications

  • Cancer Research :
    • A study investigated the potential of this compound as a protein kinase inhibitor, crucial for cell signaling and cancer treatment. The compound demonstrated efficacy in inhibiting certain kinases, suggesting its potential as an anticancer agent.
    • In vitro studies showed that compounds structurally related to this compound could promote differentiation in acute myeloid leukemia (AML) cells, enhancing survival rates in xenograft models .
  • Biochemical Assays :
    • The compound serves as a reagent in biochemical assays to detect sugars and aldehydes. Its ability to form stable complexes makes it useful for various analytical applications.
  • Pharmaceutical Synthesis :
    • It is utilized as an intermediate in the synthesis of pharmaceuticals, particularly for treating migraines and cluster headaches .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityApplications
This compoundProtein kinase inhibition; differentiation in AMLCancer treatment; biochemical assays
1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidineAnticancer properties; protein kinase inhibitionCancer research; drug development
Other hydrazine derivativesVaries; some show anti-inflammatory propertiesDiverse applications in pharmaceuticals and agrochemicals

Synthesis and Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Forms corresponding azo compounds.
  • Reduction : Can be reduced to yield amines.
  • Substitution : The hydrazine moiety participates in nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIRHGKZHMDXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607448
Record name (4-Fluoro-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356534-04-8
Record name (4-Fluoro-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
(4-Fluoro-2-methylphenyl)hydrazine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
(4-Fluoro-2-methylphenyl)hydrazine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
(4-Fluoro-2-methylphenyl)hydrazine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
(4-Fluoro-2-methylphenyl)hydrazine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
(4-Fluoro-2-methylphenyl)hydrazine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
(4-Fluoro-2-methylphenyl)hydrazine

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